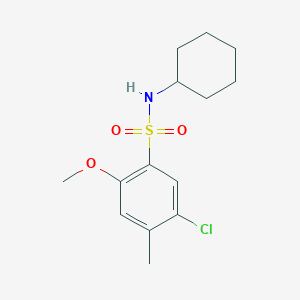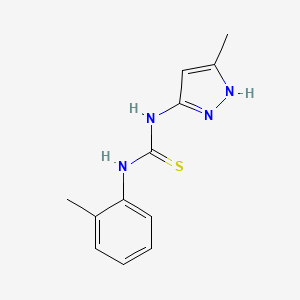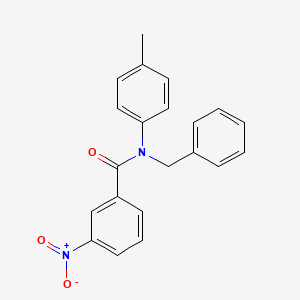![molecular formula C15H14F3NO3S B5751129 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5751129.png)
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of Rho family GTPases, which are important regulators of cellular processes such as cell migration, proliferation, and differentiation. In
Mécanisme D'action
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 inhibits the activity of Rho family GTPases, which are important regulators of cellular processes such as cell migration, proliferation, and differentiation. Rho GTPases are activated by guanine nucleotide exchange factors (GEFs) and inactivated by GTPase-activating proteins (GAPs). 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 inhibits the activity of GEFs, which results in the inactivation of Rho GTPases.
Biochemical and Physiological Effects:
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 has been shown to inhibit cell migration and invasion in various cancer cell lines. It has also been shown to inhibit the growth of breast cancer cells in vitro and in vivo. 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 has been studied in the context of cancer metastasis, and it has been shown to inhibit the formation of metastases in animal models. In addition, 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 has been shown to inhibit the proliferation of smooth muscle cells, which may have implications for the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. One advantage of using 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 in lab experiments is that it is a specific inhibitor of Rho family GTPases. However, one limitation of using 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864. One area of research is the development of more potent and specific inhibitors of Rho family GTPases. Another area of research is the study of the role of Rho family GTPases in other cellular processes, such as cell division and apoptosis. Finally, the therapeutic potential of 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 in other diseases, such as cardiovascular diseases, should be explored.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 involves several steps, including the preparation of the starting materials and the final coupling reaction. The starting materials for 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 synthesis are 4-(trifluoromethyl)benzenesulfonyl chloride and 4-ethoxyaniline. The reaction between these two compounds results in the formation of 4-ethoxy-N-(4-trifluoromethylphenyl)benzenesulfonamide, which is then treated with sodium hydroxide to yield 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864.
Applications De Recherche Scientifique
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of Rho family GTPases, which are important regulators of cellular processes such as cell migration, proliferation, and differentiation. This compound has been studied in various cancer cell lines, and it has been shown to inhibit cell migration and invasion. 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 has also been shown to inhibit the growth of breast cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-2-22-13-7-9-14(10-8-13)23(20,21)19-12-5-3-11(4-6-12)15(16,17)18/h3-10,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWURWJRNXTWPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5751050.png)
![2-methoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5751061.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5751076.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B5751081.png)
![2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5751082.png)


![N'-[1-(4-bromophenyl)butylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5751115.png)

![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751141.png)
![3,5-dimethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5751145.png)
![2-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5751146.png)
![N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5751156.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5751159.png)